

Cross-Species Comparison of BMS-986470 Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-986470	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical activity of **BMS-986470**, a novel dual molecular glue degrader, across various species. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential for Sickle Cell Disease (SCD).

BMS-986470 is a first-in-class, orally bioavailable small molecule designed to treat Sickle Cell Disease.[1][2] It functions as a cereblon (CRBN) E3 ligase modulating drug (CELMoD) that induces the degradation of two key transcriptional repressors of fetal hemoglobin (HbF), ZBTB7A (zinc finger and BTB domain containing 7A) and WIZ (widely interspaced zinc finger protein).[1][2][3] This mechanism of action leads to the reactivation of y-globin expression and subsequent induction of HbF, which is known to ameliorate the pathophysiology of SCD.[4][5]

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the key quantitative data on the activity of **BMS-986470** from preclinical studies in human cells, mice, and cynomolgus monkeys.



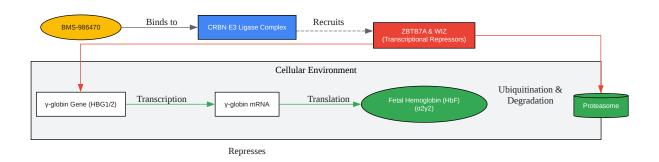
Parameter	Human	Mouse	Cynomolgus Monkey	Rat
Target Degradation				
WIZ Degradation (EC50)	0.011 μM[1]	Not Reported	Dose-dependent degradation observed[1][6][7]	Not Reported
ZBTB7A Degradation (EC50)	0.009 μM[1]	Dose-dependent degradation observed[5]	Dose-dependent degradation observed[1][6][7]	Not Reported
HbF Induction				
y-globin mRNA increase	73-fold[1]	Dose-dependent increase in F-cells and y-globin expression[5]	Increased HBG1/2 transcripts and y- globin protein[6] [7]	Not Reported
% F-cells	>90%[4][7]	Not Reported	Not Reported	Not Reported
Total HbF	>40%[4][7]	Not Reported	Not Reported	Not Reported
Pharmacokinetic s				
Bioavailability (F)	Not Reported	19%[1]	100%[1]	72%[1]
Clearance (Clp) (mL/min/kg)	Not Reported	16[1]	1.5[1]	17[1]
Volume of Distribution (Vss) (L/kg)	Not Reported	1.1[1]	0.8[1]	1.7[1]
Half-life (t1/2) (h)	Not Reported	1.2[1]	14[1]	5.6[1]
% Free in Plasma	5.8%[1]	1.1%[1]	2.2%[1]	5.8%[1]



Table 1: Cross-species comparison of BMS-986470 activity and pharmacokinetics.

Signaling Pathway and Mechanism of Action

BMS-986470 acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrates ZBTB7A and WIZ. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ZBTB7A and WIZ, which are transcriptional repressors of the γ -globin gene (HBG1/2). The removal of these repressors allows for the transcription of γ -globin, leading to the production of fetal hemoglobin (HbF).



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Caption: Mechanism of action of BMS-986470.

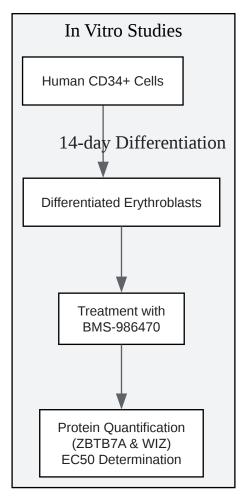
Experimental Protocols In Vitro Potency Assessment in Human Cells

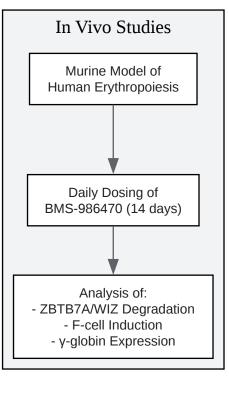
The potency of **BMS-986470** in degrading ZBTB7A and WIZ was evaluated in human CD34+ cell-derived erythroblasts.[1] These primary cells were differentiated for 14 days, after which they were treated with **BMS-986470**. The levels of ZBTB7A and WIZ proteins were quantified to determine the EC50 values, which represent the concentration of the drug that causes 50% of the maximal degradation.[1]



In Vivo Efficacy in a Murine Model of Human Erythropoiesis

A murine model with engrafted human CD34+ cells was utilized to assess the in vivo efficacy of **BMS-986470**.[5] These mice were treated with **BMS-986470** daily for 14 days at doses of 1, 5, and 6 mg/kg.[1] The study evaluated dose-dependent degradation of human ZBTB7A and WIZ proteins, as well as the induction of F-cells and γ-globin expression.[5] This model allows for the assessment of the drug's activity on human erythropoiesis in an in vivo setting.





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Caption: Preclinical experimental workflow for BMS-986470.

Preclinical Studies in Cynomolgus Monkeys



Naive healthy cynomolgus monkeys were treated with **BMS-986470** daily for 16 days at doses of 0.3, 1.5, and 7.5 mg/kg, followed by a 2-week observation period.[1][6][7] This study aimed to evaluate the pharmacokinetics, pharmacodynamics, and safety of the drug. Key endpoints included dose-dependent degradation of ZBTB7A and WIZ, increases in circulating immature erythrocytes, and elevations in HBG1/2 transcripts and γ -globin protein in both peripheral blood and bone marrow.[6][7]

Safety and Tolerability

In preclinical studies, **BMS-986470** was generally well-tolerated. In cynomolgus monkeys, no significant changes in body weight, clinical signs, hematology, or serum chemistry were observed at doses up to 7.5 mg/kg for 16 days.[1] Proteomics analysis confirmed the selective degradation of ZBTB7A and WIZ without affecting other proteins like CK1α, GSTP1, Ikaros, or Aiolos.[1] In vitro safety studies showed no significant hERG inhibition and no toxicity to peripheral blood mononuclear cells (PBMCs).[1] The drug was also negative in the AMES test for mutagenicity.[1]

Clinical Development

BMS-986470 is currently in Phase I/II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in healthy volunteers and patients with Sickle Cell Disease.[8][9][10] The ongoing study (NCT06481306) is a randomized, double-blind, placebocontrolled, dose-finding trial.[4][10][11]

In conclusion, preclinical data demonstrates that **BMS-986470** is a potent dual degrader of ZBTB7A and WIZ, leading to robust induction of fetal hemoglobin in human cells and animal models. The compound exhibits favorable pharmacokinetic properties and a good safety profile in the species tested, supporting its ongoing clinical development for the treatment of Sickle Cell Disease.

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- To cite this document: BenchChem. [Cross-Species Comparison of BMS-986470 Activity: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542348#cross-species-comparison-of-bms-986470-activity]

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